molecular formula C19H19N3O2 B2690154 N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide CAS No. 1206989-56-1

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2690154
CAS No.: 1206989-56-1
M. Wt: 321.38
InChI Key: ZWIYPXILHMJLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminopyrazole with 3-bromobenzaldehyde to form the intermediate, which is then reacted with 4-isopropoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and isopropoxybenzamide groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1H-pyrazol-3-yl)urea
  • 3-(1H-Pyrazol-3-yl)benzoic acid
  • 4-Isopropoxy-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide

Uniqueness

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide is unique due to the presence of both the pyrazole ring and the isopropoxybenzamide group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

4-propan-2-yloxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(12-16)18-10-11-20-22-18/h3-13H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYPXILHMJLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.